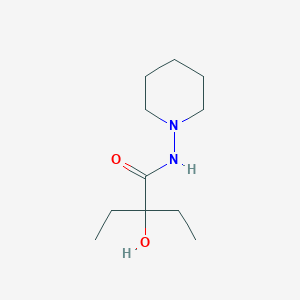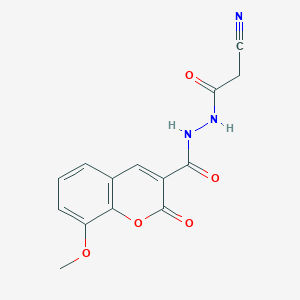![molecular formula C19H21N5O6S B15008072 7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[420]OCT-1(6)-EN-5-ONE is a complex organic compound featuring a unique combination of morpholine, nitrophenyl, and sulfanylidene groups
准备方法
The synthesis of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable phenyl precursor to introduce the nitro group.
Introduction of morpholine groups: The nitrophenyl intermediate is then reacted with morpholine to introduce the morpholine groups at the desired positions.
Formation of the sulfanylidene group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
化学反应分析
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines).
科学研究应用
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine group and may have similar chemical properties and applications.
Nitrophenyl compounds: These compounds contain the nitrophenyl group and may exhibit similar reactivity and biological activity.
Sulfanylidene compounds: These compounds feature the sulfanylidene group and may have similar chemical and biological properties.
The uniqueness of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE lies in its combination of these functional groups, which can lead to distinct chemical and biological properties not found in other compounds.
属性
分子式 |
C19H21N5O6S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
7-(2,4-dimorpholin-4-yl-5-nitrophenyl)-3-sulfanylidene-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one |
InChI |
InChI=1S/C19H21N5O6S/c25-17-15-16(30-18(15)21-19(31)20-17)11-9-14(24(26)27)13(23-3-7-29-8-4-23)10-12(11)22-1-5-28-6-2-22/h9-10,16H,1-8H2,(H2,20,21,25,31) |
InChI 键 |
URWSGDPPIZGQRJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=C(C=C2C3C4=C(O3)NC(=S)NC4=O)[N+](=O)[O-])N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)
![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)

![N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B15008062.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline](/img/structure/B15008065.png)
![ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15008084.png)
![(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
![(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15008099.png)
